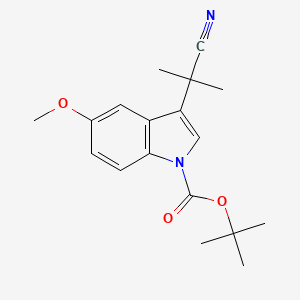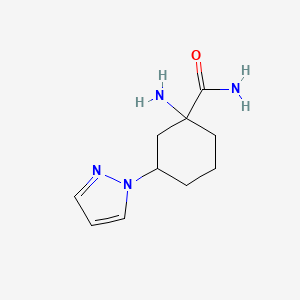![molecular formula C13H24N2O2 B13075028 tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is a heterocyclic compound that features a pyrido[1,2-a]pyrazine core with a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate typically involves the condensation of a pyridine derivative with a pyrazine derivative. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and esterification with tert-butyl chloroformate . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
化学反応の分析
Types of Reactions
tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrido[1,2-a]pyrazine core.
Reduction: Reduced forms of the compound, potentially leading to the formation of hexahydro derivatives.
Substitution: Substituted pyrido[1,2-a]pyrazine derivatives with various functional groups.
科学的研究の応用
tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors in biological systems, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different functional groups.
Imidazo[1,2-a]pyrazine: Shares a similar bicyclic structure but with different nitrogen positioning and functional groups.
Uniqueness
tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is unique due to its tert-butyl ester group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it particularly useful in medicinal chemistry for drug development.
特性
分子式 |
C13H24N2O2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
tert-butyl 1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-8-14-7-5-4-6-11(14)10-15/h11H,4-10H2,1-3H3 |
InChIキー |
RSZAJDMSCKVLQG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN2CCCCC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)

![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)




![6,6-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13074990.png)


![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13075007.png)

